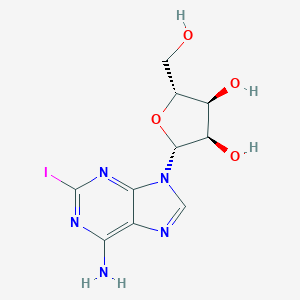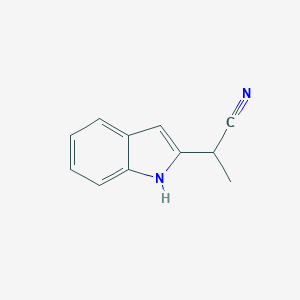
2-(1-Cyanoethyl)indole
概要
説明
Synthesis Analysis
The synthesis of indole derivatives, including 2-(1-Cyanoethyl)indole, often involves catalytic methods that ensure efficiency, selectivity, and sustainability. For instance, a study highlighted the use of a CpIr complex for oxidative cyclization of amino alcohols, which is effective for synthesizing indole derivatives from 2-aminophenethyl alcohols (Fujita et al., 2002). Another approach employs palladium-catalyzed reactions for the synthesis and functionalization of indoles, demonstrating the versatility of palladium catalysis in accessing a wide range of indole-based structures (Cacchi & Fabrizi, 2005).
Molecular Structure Analysis
The molecular structure of 2-(1-Cyanoethyl)indole and its derivatives can be elucidated through single crystal X-ray crystallography, as demonstrated in studies of cyano(phenylsulfonyl)indoles (Montgomery et al., 2015). These studies provide insights into the geometrical configuration, electronic structure, and intermolecular interactions that influence the reactivity and properties of these compounds.
Chemical Reactions and Properties
2-(1-Cyanoethyl)indole undergoes various chemical reactions, leveraging the reactivity of both the indole and cyanoethyl moieties. For instance, nucleophilic addition reactions can yield 3-substituted-2-nitroindoles, showcasing the versatility of indole derivatives in synthetic chemistry (Pelkey et al., 1999). Additionally, Cu(II)-catalyzed coupling/cyclization reactions under aerobic conditions offer a straightforward method for synthesizing 1,2-disubstituted indole derivatives (Gao et al., 2014).
Physical Properties Analysis
The physical properties of 2-(1-Cyanoethyl)indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug development. These properties are often determined through empirical studies and can be modulated through synthetic modifications to enhance their utility in various applications.
Chemical Properties Analysis
The chemical properties of 2-(1-Cyanoethyl)indole, including its reactivity, stability, and functional group compatibility, are central to its utility in organic synthesis. For example, the presence of the cyano group allows for further functionalization through reactions such as nucleophilic addition, providing access to a wide array of complex molecules for pharmaceutical and material science applications.
科学的研究の応用
Biomedical Importance : Indole derivatives, including 2-(1-Cyanoethyl)indole, are significant in drug discovery and analysis due to their biological, chemical, and pharmacological activity (Kaushik et al., 2013).
Drug Discovery and Molecular Complexity : They are used in photocatalytic dearomative intermolecular [2 + 2] cycloaddition reactions to construct sp3-rich cyclobutane-fused scaffolds, which have potential applications in drug discovery programs (Oderinde et al., 2020).
Lead for Drug Development : 2-arylindoles, a related category, show promise as leads for drug development due to their wide-ranging biological activities, aiding in the development of more potent targets to compete with existing drugs (Sravanthi & Manju, 2016).
Synthesis of Polycyclic Indole Derivatives : There's research on one-pot processes for efficiently synthesizing 1,2-disubstituted indoles, applicable to the synthesis of polycyclic indole derivatives (Gao et al., 2014).
Anticancer Potential : Indole derivatives have shown potential as anticancer agents and exhibit less cytotoxicity against normal cells, with some showing high activity against SARS-CoV-2 spike glycoprotein (Gobinath et al., 2021).
Anion Sensing Ability : Studies have been conducted on synthesizing 2-alkylated indoles and 2,2′-bis(indolyl)methane derivatives using ketones, which showed selective recognition and sensing ability towards specific anions (Bayindir & Saracoglu, 2016).
Enzyme Catalysis in Synthesis : Research has also focused on green, efficient processes for the synthesis of indoles from various compounds, demonstrating the potential of enzymes in organic synthesis (Li et al., 2020).
Solid Phase Synthesis for Drug Discovery : The solid-phase synthesis of biologically important indoles using various methods has advanced drug discovery efforts (Patil et al., 2009).
Safety And Hazards
将来の方向性
Indole and its derivatives have substantial importance in synthetic and pharmaceutical chemistry6. The development of new and upgrading of known approaches to indole synthesis are integrated and analyzed2. The construction of indoles as a moiety in selected alkaloids is highlighted2. The future direction in this field could be the investigation of novel methods of synthesis2.
特性
IUPAC Name |
2-(1H-indol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPRHWJHDKGZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404642 | |
| Record name | 2-(1-CYANOETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)propanenitrile | |
CAS RN |
76017-87-3 | |
| Record name | 2-(1-CYANOETHYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



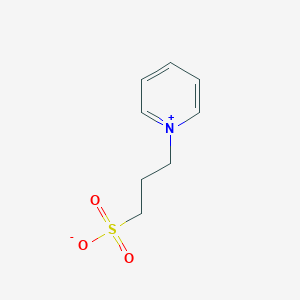
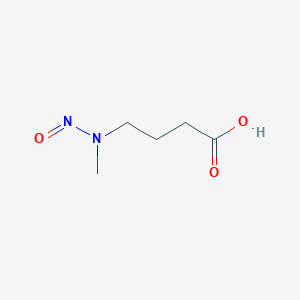
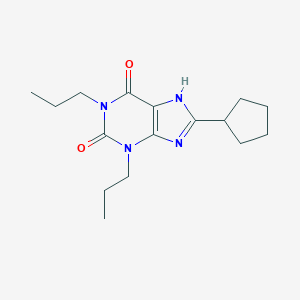
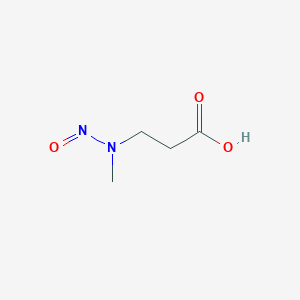
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
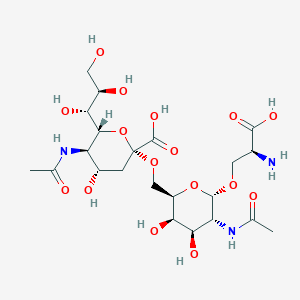
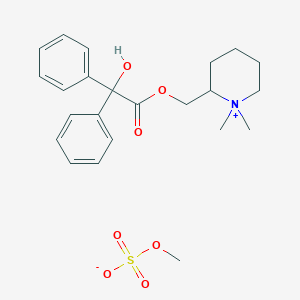
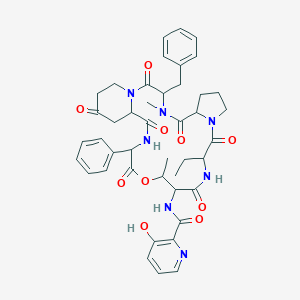
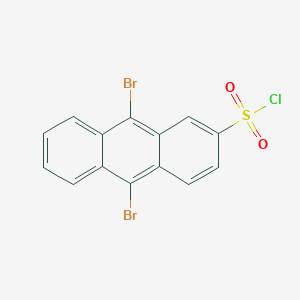
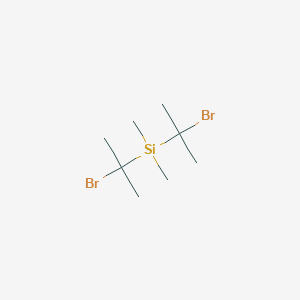
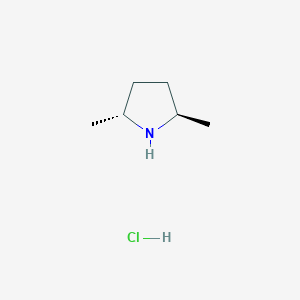
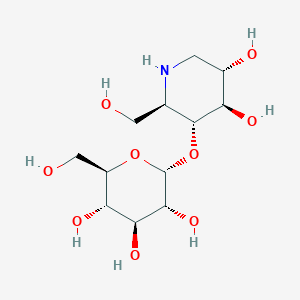
![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)
